molecular formula C20H22N6O2 B2935593 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1207001-98-6

3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2935593
CAS RN: 1207001-98-6
M. Wt: 378.436
InChI Key: DQVIOZMMYCJYLK-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds includes the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, showcasing their potential in drug design and chemical synthesis. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further reacted them to produce pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This demonstrates the compound's relevance in medicinal chemistry, especially in cancer research.

Functionalization and Molecular Interaction Studies

Other studies have focused on the functionalization reactions and molecular interaction studies of pyrazole derivatives, indicating their versatility in chemical synthesis and potential for creating new pharmacologically active molecules. Yıldırım, Kandemirli, & Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole derivatives, revealing insights into their chemical behavior and interactions (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antiproliferative Activities

The synthesis and evaluation of novel heterocycles based on pyrazole structures, including their antimicrobial and antiproliferative activities, highlight the potential therapeutic applications of these compounds. Fahim et al. (2021) investigated the synthesis of novel heterocycles from enaminone and their antimicrobial and in vitro anticancer activity, showcasing the potential of pyrazole-based compounds in therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).

Drug Discovery and Development

The exploration of pyrazole derivatives in drug discovery, focusing on their potential as inhibitors for specific targets like ATM kinase, is another significant area of application. Degorce et al. (2016) discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, indicating the role of pyrazole derivatives in developing targeted therapies (Degorce, Barlaam, Cadogan, et al., 2016).

properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-25-13-16(20(24-25)28-2)19(27)21-15-7-5-14(6-8-15)17-9-10-18(23-22-17)26-11-3-4-12-26/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVIOZMMYCJYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.